An In-depth Technical Guide to the Chemical Properties of 5-(4-Fluorophenyl)-1H-indazole
An In-depth Technical Guide to the Chemical Properties of 5-(4-Fluorophenyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-(4-Fluorophenyl)-1H-indazole (CAS No. 885272-86-6). The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] This guide details a probable synthetic route via Suzuki-Miyaura cross-coupling, discusses its physicochemical characteristics, and explores its potential reactivity, providing a critical resource for researchers engaged in drug discovery and development. The insights herein are grounded in established chemical principles and supported by authoritative references to guide further investigation and application of this versatile heterocyclic compound.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[2] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind with high affinity and selectivity to biological targets.[3] Numerous indazole-containing drugs have reached clinical use, including the anti-emetic agent Granisetron and the tyrosine kinase inhibitor Axitinib, highlighting the therapeutic potential of this heterocyclic system.[3]
The introduction of a 4-fluorophenyl group at the 5-position of the indazole core, as in 5-(4-fluorophenyl)-1H-indazole, can significantly modulate the compound's physicochemical and pharmacological properties. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and alter the electronic nature of the molecule. This guide focuses specifically on this fluorinated derivative, providing a detailed examination of its chemical characteristics.
Physicochemical Properties
Understanding the fundamental physicochemical properties of 5-(4-Fluorophenyl)-1H-indazole is crucial for its application in drug development, influencing aspects from solubility and permeability to formulation and in vivo disposition.
| Property | Value | Source |
| CAS Number | 885272-86-6 | |
| Molecular Formula | C₁₃H₉FN₂ | [4] |
| Molecular Weight | 212.22 g/mol | [4] |
| Boiling Point | 401.2 ± 20.0 °C (Predicted) | [4] |
| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 13.61 ± 0.40 (Predicted) | [4] |
Note: The boiling point, density, and pKa are predicted values and should be confirmed by experimental data.
Synthesis and Mechanistic Insights
The most logical and widely employed method for the synthesis of 5-aryl-1H-indazoles is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species, offering high yields and broad functional group tolerance.[6][7]
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The synthesis of 5-(4-Fluorophenyl)-1H-indazole would logically proceed via the coupling of a 5-halo-1H-indazole (e.g., 5-bromo-1H-indazole) with 4-fluorophenylboronic acid.
Caption: Proposed Suzuki-Miyaura synthesis of the target compound.
The choice of catalyst, ligand, base, and solvent is critical for reaction efficiency. Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective for such transformations.[4] A suitable base, such as potassium carbonate (K₂CO₃), is required to facilitate the transmetalation step, and an appropriate solvent system, like dimethoxyethane (DME), is used to solubilize the reactants.[4]
Detailed Experimental Protocol (Generalized)
The following is a generalized, yet detailed, protocol based on established methodologies for Suzuki-Miyaura couplings of similar indazole systems.[4] Note: This protocol should be optimized for the specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add 5-bromo-1H-indazole (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed dimethoxyethane (DME) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum is expected to show signals for the indazole and fluorophenyl protons. The indazole C-H protons will appear in the aromatic region, with the H3 proton likely being the most deshielded. The protons of the fluorophenyl group will exhibit characteristic splitting patterns due to fluorine-proton coupling.
-
¹³C NMR: The spectrum will display signals for all 13 carbon atoms. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.
For comparison, the related compound Methyl 1-(4-fluorophenyl)-1H-indazole-3-carboxylate shows a ¹⁹F NMR signal at -112.9 ppm.[5] The ¹H NMR signals for the fluorophenyl group in this related compound appear as a triplet at 7.26 ppm.[5]
Reactivity and Potential Applications
The 5-(4-Fluorophenyl)-1H-indazole molecule offers several sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.
N-Functionalization
The indazole core has two nitrogen atoms, and the N-H proton is acidic, allowing for deprotonation and subsequent alkylation or arylation. The regioselectivity of N-functionalization can be influenced by the choice of base, solvent, and electrophile. This allows for the introduction of various substituents to modulate the compound's properties and explore structure-activity relationships.
Potential as a Kinase Inhibitor Scaffold
The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[8] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 5-(4-fluorophenyl) substituent can be directed towards the solvent-exposed region or other pockets within the ATP-binding site, providing a vector for further optimization of potency and selectivity. The development of novel indazole derivatives as inhibitors of various kinases is an active area of cancer research.[3][9]
Conclusion
5-(4-Fluorophenyl)-1H-indazole is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its synthesis is readily achievable through robust and versatile methods like the Suzuki-Miyaura cross-coupling. The presence of the fluorophenyl moiety offers opportunities for favorable interactions with biological targets and improved pharmacokinetic properties. This technical guide provides a foundational understanding of its chemical properties and synthetic accessibility, intended to facilitate its use in the design and development of novel therapeutic agents. Further experimental work is warranted to fully characterize this compound and explore its biological activity.
References
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Angene Chemical. 5-(4-fluorophenyl)-1H-indazole. [Link]
- Synthesis of 1H-Indazoles via Silver(I)
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- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. 2024.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. 2023.
- 5F-ADB (5F-MDMB-PINACA). DEA Diversion Control Division.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- Methyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido).
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- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.
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- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
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